molecular formula C20H22ClFN2O3S B11347358 N-(3-chloro-4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11347358
M. Wt: 424.9 g/mol
InChI Key: GXQXWZFBGIOGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step usually involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative under conditions that promote amide bond formation.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • N-(3-chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-4-2-3-5-16(14)13-28(26,27)24-10-8-15(9-11-24)20(25)23-17-6-7-19(22)18(21)12-17/h2-7,12,15H,8-11,13H2,1H3,(H,23,25)

InChI Key

GXQXWZFBGIOGSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.